Cas no 1466-08-6 (2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-)

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- structure
1466-08-6 structure
Productnaam:2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
CAS-nummer:1466-08-6
MF:C16H20N2O
MW:256.342803955078
CID:195914
PubChem ID:15559894

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)-
    • (E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
    • (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4β-(methylamino)benzo[cd]indole-5β-yl]-2-propene-1-ol
    • 2-Propen-1-ol,2-methyl-3-[1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-, [4R-[4a,5a(E)]]-
    • 6,7-Seco-10b-ergoline-8-methanol, 8,9-didehydro-6-methyl-, (E)-(8CI)
    • Benz[cd]indole, 2-propen-1-ol deriv.
    • Chanoclavine II (7CI)
    • ChanoclavinII
    • Chanoclavine II
    • (E)-2-Methyl-3-[(4R)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5β-yl]-2-propen-1-ol
    • CHANOCLAVINE-II
    • 2-Propen-1-o1, 2-methyl-3-(1,3,4,5-tetrahydro-4-(methylamino)benz(cd)indol-5-yl)-, (4R-(4alpha,5alpha(E)))-
    • 1466-08-6
    • Q15410882
    • (E)-2-Methyl-3-[1,3,4,5-tetrahydro-4beta-(methylamino)benzo[cd]indole-5beta-yl]-2-propene-1-ol
    • CHEBI:200025
    • CHANOCLAVINE EPIMER AT POSITION 10 [MI]
    • CHANOCLAVIN II
    • UNII-3ZLN2ZRI6Q
    • DTXSID10932863
    • CHANOCLAVINE EPIMER AT POSITION 10
    • 2-PROPEN-1-OL, 2-METHYL-3-((4R,5S)-1,3,4,5-TETRAHYDRO-4-(METHYLAMINO)BENZ(CD)INDOL-5-YL)-, (2E)-
    • 3ZLN2ZRI6Q
    • Inchi: InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1
    • InChI-sleutel: SAHHMCVYMGARBT-GJTNBUKJSA-N
    • LACHT: OC/C(=C/[C@@H]1[C@H](NC)CC2=CNC3=CC=CC1=C23)/C

Berekende eigenschappen

  • Exacte massa: 159.068414
  • Monoisotopische massa: 159.068414
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 195
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 29.1

2-Propen-1-ol,2-methyl-3-[(4R,5S)-1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-,(2E)- Gerelateerde literatuur

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